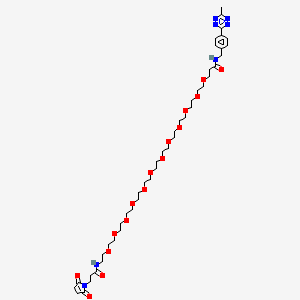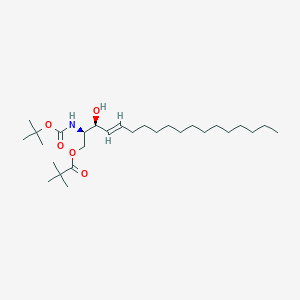
2-((1-Methyl-1H-pyrazol-4-YL)methylene)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea: is a chemical compound with the molecular formula C6H9N5S and a molecular weight of 183.24 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial growth, leading to its antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
- 1-methyl-1H-pyrazole-4-yl)methylidene]amino]thiourea derivatives
Uniqueness: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H9N5S |
|---|---|
Molekulargewicht |
183.24 g/mol |
IUPAC-Name |
[(Z)-(1-methylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H9N5S/c1-11-4-5(3-9-11)2-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-2- |
InChI-Schlüssel |
PNVMXCWPCKOFKI-WAPJZHGLSA-N |
Isomerische SMILES |
CN1C=C(C=N1)/C=N\NC(=S)N |
Kanonische SMILES |
CN1C=C(C=N1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)






![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)


